1(2H)-Pyridinepropanol, 3,6-dihydro-alpha-(4'-fluoro-(1,1'-biphenyl)-4-yl)-4-(4-fluorophenyl)-
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Overview
Description
1(2H)-Pyridinepropanol, 3,6-dihydro-alpha-(4’-fluoro-(1,1’-biphenyl)-4-yl)-4-(4-fluorophenyl)- is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridinepropanol, 3,6-dihydro-alpha-(4’-fluoro-(1,1’-biphenyl)-4-yl)-4-(4-fluorophenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: Using appropriate nucleophiles to introduce the biphenyl and fluorophenyl groups.
Reduction reactions: Employing reducing agents to achieve the desired dihydro structure.
Cyclization reactions: Forming the pyridine ring through cyclization of suitable precursors.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch reactors: For controlled synthesis under specific conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyridinepropanol, 3,6-dihydro-alpha-(4’-fluoro-(1,1’-biphenyl)-4-yl)-4-(4-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to form corresponding oxides.
Reduction: Employing reducing agents to achieve further reduction of functional groups.
Substitution: Reacting with electrophiles or nucleophiles to substitute specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium or platinum for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating specific diseases.
Industry: Utilizing its unique chemical properties for manufacturing advanced materials.
Mechanism of Action
The mechanism of action of 1(2H)-Pyridinepropanol, 3,6-dihydro-alpha-(4’-fluoro-(1,1’-biphenyl)-4-yl)-4-(4-fluorophenyl)- involves interactions with specific molecular targets and pathways. These may include:
Binding to receptors: Modulating the activity of specific receptors in biological systems.
Enzyme inhibition: Inhibiting the activity of enzymes involved in disease pathways.
Signal transduction: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Such as 2-pyridinol and 4-pyridinol.
Biphenyl compounds: Including 4,4’-difluorobiphenyl and 4,4’-dichlorobiphenyl.
Uniqueness
1(2H)-Pyridinepropanol, 3,6-dihydro-alpha-(4’-fluoro-(1,1’-biphenyl)-4-yl)-4-(4-fluorophenyl)- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
143462-89-9 |
---|---|
Molecular Formula |
C26H25F2NO |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-[4-(4-fluorophenyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C26H25F2NO/c27-24-9-5-20(6-10-24)19-1-3-23(4-2-19)26(30)15-18-29-16-13-22(14-17-29)21-7-11-25(28)12-8-21/h1-13,26,30H,14-18H2 |
InChI Key |
VDYRBKDKZRLVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(C3=CC=C(C=C3)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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